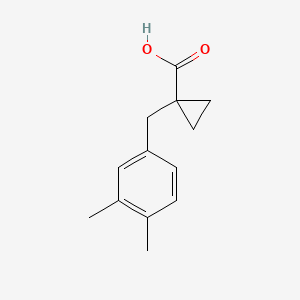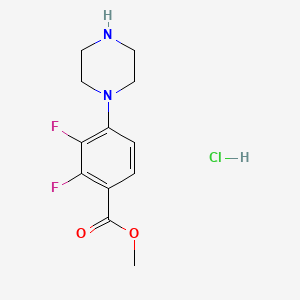![molecular formula C9H13N3 B13604542 2-[(Pyrrolidin-2-yl)methyl]pyrimidine](/img/structure/B13604542.png)
2-[(Pyrrolidin-2-yl)methyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Pyrrolidin-2-yl)methyl]pyrimidine is a heterocyclic compound that features both pyrrolidine and pyrimidine rings. The presence of these rings makes it an interesting molecule for various applications in medicinal chemistry and organic synthesis. The pyrrolidine ring is known for its versatility and biological activity, while the pyrimidine ring is a common scaffold in many biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-[(Pyrrolidin-2-yl)methyl]pyrimidine involves the reaction of pyrrolidine with a pyrimidine derivative. For example, the reaction between pyrrolidine and 2-bromopyrimidine under reflux conditions in the presence of a base can yield the desired compound . Another approach involves the use of pyrrolidin-2-ylidene intermediates, which can be cyclized with pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[(Pyrrolidin-2-yl)methyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 2 and 4.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-[(Pyrrolidin-2-yl)methyl]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(Pyrrolidin-2-yl)methyl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit prolyl-4-hydroxylase, an enzyme involved in collagen synthesis, thereby exhibiting antifibrotic activity . The pyrrolidine ring can also enhance the binding affinity and selectivity of the compound for its targets.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring and exhibit similar biological activities.
Pyrimidine derivatives: Compounds such as 2-(pyridin-2-yl)pyrimidine and other substituted pyrimidines have similar structures and pharmacological properties.
Uniqueness
2-[(Pyrrolidin-2-yl)methyl]pyrimidine is unique due to the combination of pyrrolidine and pyrimidine rings, which provides a distinct set of chemical and biological properties
Properties
Molecular Formula |
C9H13N3 |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-(pyrrolidin-2-ylmethyl)pyrimidine |
InChI |
InChI=1S/C9H13N3/c1-3-8(10-4-1)7-9-11-5-2-6-12-9/h2,5-6,8,10H,1,3-4,7H2 |
InChI Key |
NVTWPWWZKFHTHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CC2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-iodo-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B13604460.png)
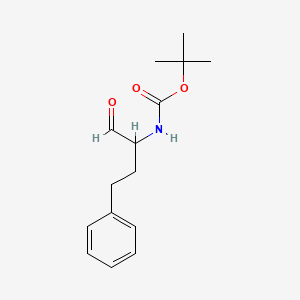
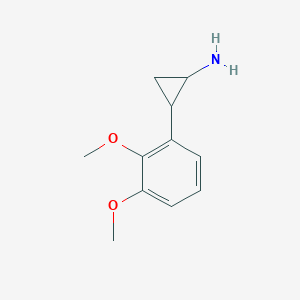
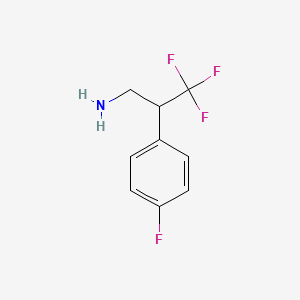

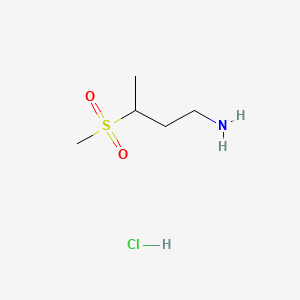

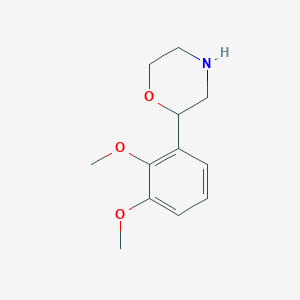
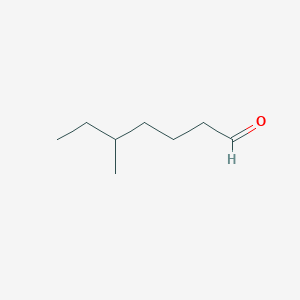
![2-Amino-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoic acid](/img/structure/B13604513.png)
